4-(4-Pyridinyl)benzenemethanamine dihydrochloride
Description
Properties
IUPAC Name |
(4-pyridin-4-ylphenyl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.2ClH/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12;;/h1-8H,9,13H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGAFTVKILAWJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=NC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium vs. Nickel Catalysts
Comparative studies highlight Pd/C as superior to Raney nickel for nitrile reduction, achieving 20–30% higher yields under identical conditions. Nickel catalysts require higher pressures (30–50 kg/cm²) and exhibit slower kinetics, extending reaction times to 8–12 hours.
Solvent Effects on Reaction Efficiency
Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing intermediates, as evidenced in the synthesis of 4-(4-methylphenoxy)cyanobenzene. However, DMF complicates salt formation due to its high boiling point. Toluene and THF are preferred in hydrogenation steps for their compatibility with Pd/C and ease of removal.
Table 1: Solvent Impact on Nitrile Reduction
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene | 110 | 91 | 99.3 |
| THF | 120 | 89 | 98.7 |
| DMF | 150 | 93 | 99.6 |
| Methanol | 65 | 78 | 97.5 |
Large-Scale Production Protocols
Gram-Scale Synthesis Using PMHS
A scalable method employs polymethylhydrosiloxane (PMHS) as a stoichiometric reductant with iron or cobalt catalysts. In a 250 mL Schlenk flask, 4-(4-pyridinyl)benzonitrile (1.0 g, 9.69 mmol) reacts with PMHS (4 equiv.) and KOtBu (15 mol%) in THF at 50°C for 12 hours. After NaOH quench and ether extraction, the amine is isolated as the dihydrochloride salt in 78–85% yield. This method avoids high-pressure equipment, making it suitable for industrial settings.
Continuous Flow Hydrogenation
Recent advances integrate continuous flow reactors to enhance safety and throughput. A tubular reactor packed with Pd/Al₂O₃ catalysts achieves full conversion of 4-(4-pyridinyl)benzonitrile at 100°C and 10 bar H₂, with a residence time of 15 minutes. This system achieves 94% yield and >99% purity, outperforming batch processes.
Dihydrochloride Salt Formation and Purification
Treatment of the free amine with methanolic HCl (1–2 M) precipitates the dihydrochloride salt. Recrystallization from methanol/ethyl acetate yields crystalline product with >99% purity. X-ray diffraction data confirm the salt’s monoclinic crystal structure, with Cl⁻ ions coordinating the protonated amine and pyridinyl nitrogen .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Pyridinyl)benzenemethanamine dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like hydrochloric acid (HCl) and other halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Neuropharmacology
This compound has been investigated for its potential effects on neurotransmitter systems, particularly in the context of neuropharmacology. Research indicates that it may interact with various receptors involved in neurological processes, leading to implications for treating conditions such as depression and anxiety disorders.
- Binding Affinity : Studies have shown that 4-(4-Pyridinyl)benzenemethanamine dihydrochloride has notable binding affinity to serotonin and dopamine receptors, suggesting its potential as an antidepressant or anxiolytic agent.
Anticancer Research
The compound's structural characteristics allow it to be utilized in anticancer research. It has been explored as a precursor for synthesizing more complex molecules that target cancer cell proliferation.
- Mechanism of Action : Preliminary studies suggest that derivatives of this compound can interfere with microtubule dynamics, which is crucial for cancer cell division. This action may lead to apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .
Synthesis and Structural Variations
The synthesis of this compound typically involves multi-step organic reactions, including amination and coupling reactions with pyridine derivatives. Variations in the synthesis can yield compounds with different biological activities.
Neurotransmitter Interaction Studies
A study focused on the interaction of this compound with serotonin receptors demonstrated its capacity to modulate serotonin levels in vitro, indicating potential use in treating mood disorders.
Anticancer Activity Assessment
In a recent study assessing the anticancer properties of related compounds, it was found that modifications to the pyridine moiety significantly enhanced water solubility and bioavailability, suggesting that similar strategies could be applied to this compound to improve its therapeutic efficacy against cancer cells .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes, receptors, and other biomolecules to modulate biological processes. The exact mechanism of action may vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-(Dimethylamino)benzylamine Dihydrochloride
- Structure: Contains a dimethylamino (-N(CH₃)₂) group instead of the pyridinyl substituent.
- Molecular Formula : C₉H₁₃N₂·2HCl.
- Key Differences: The dimethylamino group is electron-donating, increasing basicity compared to the pyridinyl group, which is electron-withdrawing. Applications: Used in organic synthesis as a building block for dyes and pharmaceuticals .
OXA-06 Hydrochloride
- Structure : Features a fluorophenyl group and a pyrrolo[2,3-b]pyridinyl substituent.
- Molecular Formula : C₂₁H₂₀Cl₂FN₃.
- Key Differences :
Y-27632 (Trans-4-[(1R)-Aminoethyl]-N-(4-pyridinyl)cyclohexanecarboxamide Dihydrochloride)
- Structure: Incorporates a cyclohexanecarboxamide backbone and 4-aminopyridine.
- Molecular Formula : C₁₄H₂₃Cl₂N₃O.
- Key Differences :
3-(4-Pyridinyl)benzenemethanamine Dihydrochloride
- Structure : Pyridinyl group in the meta position on the benzene ring.
- Molecular Formula : Presumed analogous to the target compound but with positional isomerism.
Data Tables
Table 1. Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 4-(4-Pyridinyl)benzenemethanamine diHCl | C₁₁H₁₀Cl₂N₂ | 243.13 | Pyridinyl, benzenemethanamine |
| 4-(Dimethylamino)benzylamine diHCl | C₉H₁₅Cl₂N₂ | 243.13 | Dimethylamino, benzylamine |
| OXA-06 Hydrochloride | C₂₁H₂₀Cl₂FN₃ | 404.31 | Fluorophenyl, pyrrolopyridine |
| Y-27632 | C₁₄H₂₃Cl₂N₃O | 340.26 | Cyclohexanecarboxamide, pyridine |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(4-pyridinyl)benzenemethanamine dihydrochloride, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination of 4-(4-pyridinyl)benzaldehyde using ammonium acetate and sodium cyanoborohydride, followed by dihydrochloride salt formation with HCl gas. Purity optimization involves recrystallization in ethanol/water (3:1 v/v) and HPLC purification (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
- Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Reductive Amination | NH₄OAc, NaBH₃CN, MeOH, 24h, RT | 65-70% | 85-90% |
| Salt Formation | HCl gas, Et₂O, 0°C | 95% | >98% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm amine proton resonance at δ 2.8–3.2 ppm and pyridinyl aromatic signals at δ 8.2–8.6 ppm in D₂O .
- Mass Spectrometry (ESI-MS) : Base peak at m/z 201.1 [M-2Cl+H]⁺ .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks using single crystals grown in MeOH/EtOAc .
Q. What are the primary applications of this compound in foundational research?
- Methodological Answer : It serves as a building block for:
- Metal-organic frameworks (MOFs) : Coordination with Cu(II) or Zn(II) ions .
- Bioactive molecule synthesis : Precursor for kinase inhibitors or receptor antagonists via substitution at the benzenemethanamine group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., off-target effects)?
- Methodological Answer :
- Selectivity Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to compare IC₅₀ values against related targets (e.g., PDGFRβ vs. EGFR) .
- Control Experiments : Employ CRISPR-edited cell lines (e.g., AMPK-knockout) to distinguish AMPK-dependent effects from autophagy induction .
Q. What strategies optimize the compound’s stability in aqueous buffers for in vitro assays?
- Methodological Answer :
- pH Adjustment : Maintain pH 4.0–5.0 (citrate buffer) to prevent amine hydrolysis .
- Lyophilization : Stabilize as a lyophilized powder with 5% trehalose, reconstituting in DMSO for long-term storage .
Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?
- Methodological Answer :
- Docking Studies (AutoDock Vina) : Model interactions with PDGFRβ (PDB: 3MJG) to prioritize substituents at the benzenemethanamine position .
- QSAR Analysis : Correlate logP values (2.1–3.5) with cellular permeability using Caco-2 assays .
Q. What experimental designs address low yield in large-scale synthesis?
- Methodological Answer :
- Flow Chemistry : Continuous reductive amination at 50°C with immobilized NaBH₃CN increases throughput (yield: 82% vs. batch 65%) .
- DoE (Design of Experiments) : Optimize molar ratios (aldehyde:amine:reductant = 1:1.2:1.5) via response surface methodology .
Data Contradiction Analysis
Q. Why do some studies report conflicting IC₅₀ values for kinase inhibition?
- Methodological Answer : Variability arises from:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
